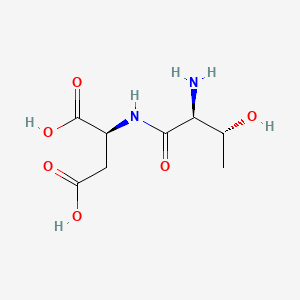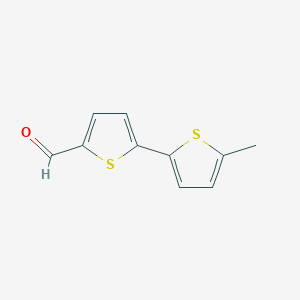
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde
概要
説明
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is a yellowish powder that is soluble in organic solvents like ethanol, chloroform, and dichloromethane. This compound has gained significant attention due to its potential applications in scientific research, especially in the field of organic synthesis and materials science.
科学的研究の応用
Derivative Synthesis and Chemical Reactions
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde and its derivatives are primarily utilized in various chemical synthesis processes. For instance, derivatives of thiophene, including compounds related to 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde, have been synthesized for further chemical reactions (Shvedov et al., 1973). Similar compounds have been used in the anodic methoxylation of thiophenes, yielding isomeric mixtures and other side-chain oxidation products (Yoshida et al., 1991).
Pharmaceutical Research
In pharmaceutical research, thiophene-2-carbaldehyde-based compounds have been synthesized and evaluated for their potential medicinal properties. A study on novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives, which begin with thiophene-2-carbaldehyde, showed promising antileishmanial activity against Leishmania major (Sadat-Ebrahimi et al., 2019).
Material Science and Chemical Properties
In material science, compounds based on thiophene-2-carbaldehyde, such as those related to 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde, have been investigated for their physicochemical properties. For example, thiophene-substituted bis(5,4-d)thiazoles were synthesized to explore the relationship between structure and properties like UV-Vis and fluorescence (Tokárová et al., 2018).
Photochemical Applications
Photochemical synthesis using thiophene-2-carbaldehyde derivatives has been explored, with irradiation leading to various phenyl derivatives (Antonioletti et al., 1986). Such research underlines the potential of these compounds in photochemistry and synthesis.
Chemical Synthesis and Reaction Studies
Further studies in chemical synthesis involve reactions of thiophene-2-carbaldehyde with alkylethynylmagnesium halides, leading to acetylenic alcohols and ketones (Nakhmanovich et al., 1970). Additionally, reactions with propane-1-thiol and chloromethylation have been explored (Papernaya et al., 2009).
特性
IUPAC Name |
5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS2/c1-7-2-4-9(12-7)10-5-3-8(6-11)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSBWRCOPCECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407271 | |
| Record name | 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde | |
CAS RN |
32358-94-4 | |
| Record name | 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

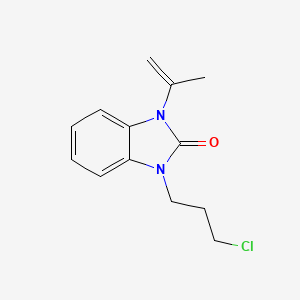
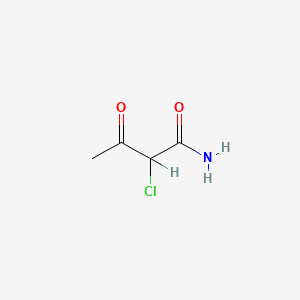
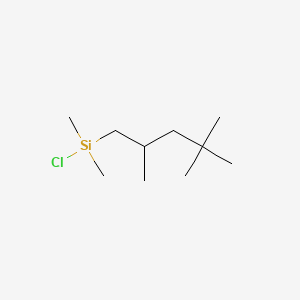
![(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1598241.png)
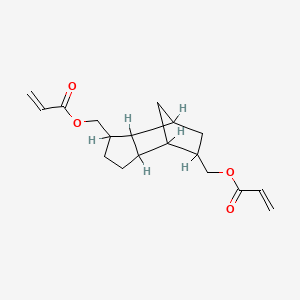
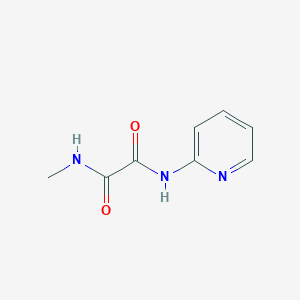
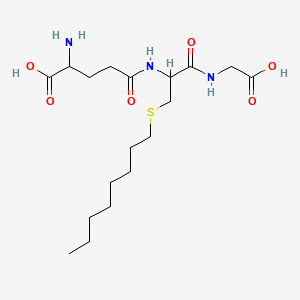
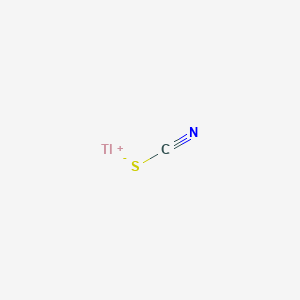
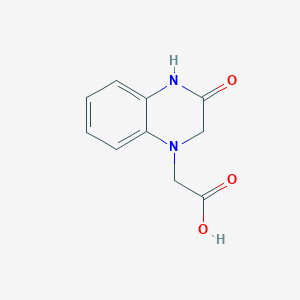
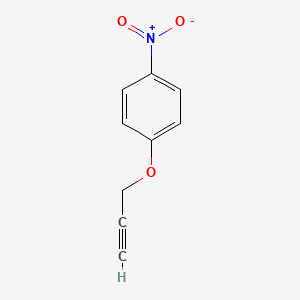
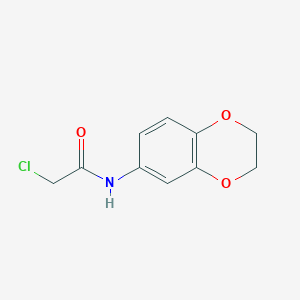
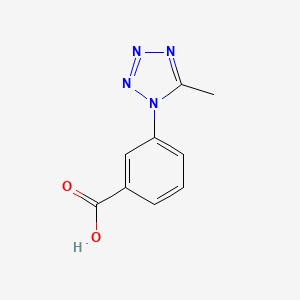
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)
